1-(1H-Inden-3-yl)naphthalene
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Overview
Description
1-(1H-Inden-3-yl)naphthalene is an organic compound with the molecular formula C19H14. It is a fused polycyclic aromatic hydrocarbon, consisting of an indene moiety attached to a naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-Inden-3-yl)naphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with indene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Inden-3-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated aromatic rings.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
1-(1H-Inden-3-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound for studying aromaticity and reactivity.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 1-(1H-Inden-3-yl)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparison with Similar Compounds
- 1-(2-methyl-1H-inden-4-yl)naphthalene
- 1-(3H-inden-1-yl)naphthalene
- 1-(1,3-Dimethyl-1H-inden-1-yl)naphthalene
Comparison: 1-(1H-Inden-3-yl)naphthalene is unique due to its specific indene and naphthalene fusion, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
57803-93-7 |
---|---|
Molecular Formula |
C19H14 |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
1-(3H-inden-1-yl)naphthalene |
InChI |
InChI=1S/C19H14/c1-3-9-16-14(6-1)8-5-11-18(16)19-13-12-15-7-2-4-10-17(15)19/h1-11,13H,12H2 |
InChI Key |
HXFBWURKBSHKGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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